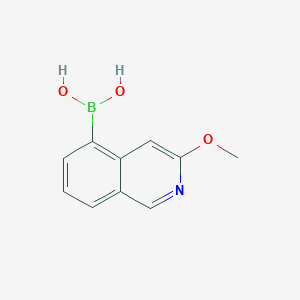
(3-Methoxyisoquinolin-5-yl)boronic acid
概要
説明
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of “(3-Methoxyisoquinolin-5-yl)boronic acid” consists of a 3-methoxyisoquinoline group attached to a boronic acid group. The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
Boronic acids, including “(3-Methoxyisoquinolin-5-yl)boronic acid”, are highly valuable building blocks in organic synthesis. They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of boronic esters is also possible, utilizing a radical approach .科学的研究の応用
Comprehensive Analysis of 3-Methoxyisoquinolin-5-yl-5-boronic Acid Applications
3-Methoxyisoquinolin-5-yl-5-boronic acid, also known as (3-Methoxyisoquinolin-5-yl)boronic acid, is a versatile compound with several unique applications in scientific research. Below is a detailed analysis of its applications across different fields.
Organic Synthesis Intermediate
3-Methoxyisoquinolin-5-yl-5-boronic acid: serves as an intermediate in organic synthesis . Its boronic acid group is pivotal in cross-coupling reactions, which are fundamental in constructing complex organic molecules. This compound’s utility in forming carbon-carbon bonds is essential for synthesizing pharmaceuticals, agrochemicals, and organic materials.
Sensing Applications
The boronic acid moiety of this compound exhibits a strong affinity for diols and Lewis bases such as fluoride or cyanide anions . This property is exploited in the development of sensors for detecting sugars, alcohols, and other biological substances. These sensors can be used in both homogeneous assays and heterogeneous detection systems.
Biological Labelling and Protein Modification
Due to its reactivity with diols, 3-Methoxyisoquinolin-5-yl-5-boronic acid can be used for biological labelling and protein modification . It can selectively bind to glycoproteins and other diol-containing biomolecules, making it a valuable tool for studying biological processes and disease markers.
Therapeutic Development
Boronic acids, including this compound, are increasingly recognized for their potential in therapeutic development . They can act as enzyme inhibitors and have applications in designing drugs for diseases like cancer and bacterial infections, where they interfere with vital biological pathways.
Polymer and Material Science
In the field of material science, 3-Methoxyisoquinolin-5-yl-5-boronic acid contributes to the creation of novel polymers . These polymers have applications in optoelectronics and as materials with unique properties like self-healing or environmental responsiveness.
Catalysis
This compound is also used in catalysis, particularly in reactions involving the functionalization of diols and carbohydrates . Its boronic acid group can catalyze various organic transformations, which is crucial in the synthesis of complex organic compounds.
Analytical Methods
The ability of 3-Methoxyisoquinolin-5-yl-5-boronic acid to bind with diols is utilized in analytical methods such as chromatography . It can help in the separation and analysis of carbohydrates and other diol-containing compounds, which is important in quality control and research.
Electrophoresis
Lastly, this compound finds application in electrophoresis for the separation of glycated molecules . It can be used to modify electrophoresis gels to improve the resolution and detection of sugars and glycoproteins in biological samples.
作用機序
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of SM cross-coupling reactions, the 3-Methoxyisoquinolin-5-yl-5-boronic acid interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of carbon–carbon bonds via the SM cross-coupling reaction . This reaction is a key step in many synthetic procedures, allowing for the construction of complex organic molecules from simpler precursors .
Result of Action
The primary result of the action of 3-Methoxyisoquinolin-5-yl-5-boronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of complex organic molecules, making it a valuable tool in organic chemistry .
Safety and Hazards
While specific safety data for “(3-Methoxyisoquinolin-5-yl)boronic acid” was not found, general precautions for handling boronic acids should be followed. These include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used, and all sources of ignition should be removed .
将来の方向性
特性
IUPAC Name |
(3-methoxyisoquinolin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-5-8-7(6-12-10)3-2-4-9(8)11(13)14/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDNRNDXZFEULW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=C(N=CC2=CC=C1)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258172 | |
| Record name | Boronic acid, B-(3-methoxy-5-isoquinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096337-30-1 | |
| Record name | Boronic acid, B-(3-methoxy-5-isoquinolinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096337-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(3-methoxy-5-isoquinolinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1403969.png)
![(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1403970.png)
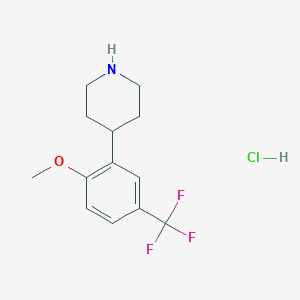
![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B1403973.png)
![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1403977.png)

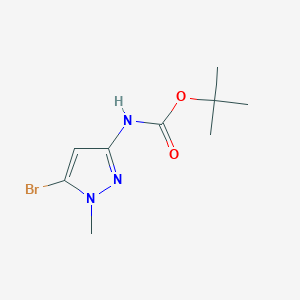


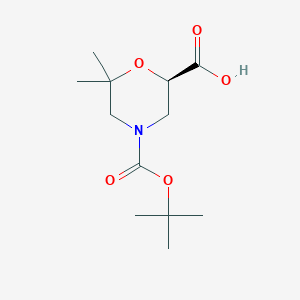
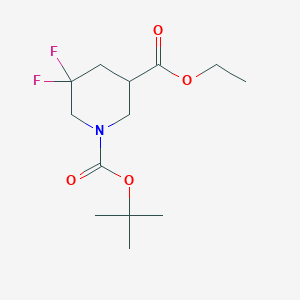
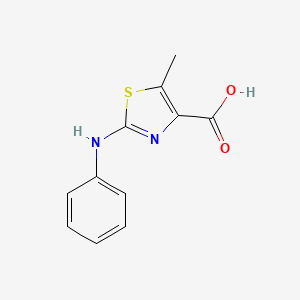
![Ethyl 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate](/img/structure/B1403986.png)
![tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B1403988.png)